molecular formula C16H23N5O3 B2385168 3-(Ethyl((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006492-55-2

3-(Ethyl((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2385168
CAS RN: 1006492-55-2
M. Wt: 333.392
InChI Key: BNRUQMKZVIRKJD-UHFFFAOYSA-N
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Description

3-(Ethyl((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia, showing potent cytotoxicity in some cases. These compounds have also been tested in vivo against colon tumors in mice, demonstrating significant therapeutic potential (Deady et al., 2003).

Structural Diversity in Metal Coordination

  • Pyrazole-based ligands have been used to construct diverse metal coordination polymers with Zn(II) and Cd(II) ions. These structures exhibit varying dimensionalities and include features such as chiral 2D networks and 3D supramolecular networks, indicating the utility of pyrazole derivatives in the design of novel materials with potential applications in catalysis, molecular recognition, and optoelectronics (Cheng et al., 2017).

Auxin Activities and Agricultural Applications

  • Research into acylamides of pyrazole and thiadiazole derivatives has explored their auxin (plant growth regulator) activities. While not all synthesized compounds showed high activity, their development indicates potential applications in agriculture for growth regulation and pest management (Yue et al., 2010).

Molecular Structure Investigations

  • Detailed structural, spectral, and theoretical studies on pyrazole-4-carboxylic acid derivatives have been conducted, combining experimental approaches with density functional theory (DFT) calculations. These studies provide insights into the molecular properties of pyrazole derivatives, supporting their application in the development of pharmaceuticals and materials science (Viveka et al., 2016).

Catalyst-Free Synthesis

  • A catalyst-free method for synthesizing zwitterion derivatives of pyrazoles demonstrates the versatility of these compounds in organic synthesis. Such methodologies can lead to the development of environmentally benign processes in pharmaceutical and material science (Ghandi et al., 2017).

Antimicrobial and Antimycobacterial Activities

  • Pyrazole derivatives have been investigated for their antimicrobial and antimycobacterial activities, showing promise as potential therapeutic agents against a variety of bacterial infections. This suggests that pyrazole-based compounds can be valuable in the search for new antibiotics (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

3-[ethyl-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-6-20(9-12-10(3)17-21(7-2)11(12)4)15(22)14-13(16(23)24)8-19(5)18-14/h8H,6-7,9H2,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRUQMKZVIRKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(CC)C(=O)C2=NN(C=C2C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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